3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
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Overview
Description
“3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid” is a synthetic organic compound that features a trifluoroacetyl group, a dimethoxyphenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid” typically involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a series of reactions including nitration, reduction, and acylation to form the dimethoxyphenyl intermediate.
Introduction of the Trifluoroacetyl Group: The intermediate is then reacted with trifluoroacetic anhydride under acidic conditions to introduce the trifluoroacetyl group.
Formation of the Propanoic Acid Moiety: The final step involves the reaction of the trifluoroacetylated intermediate with a suitable propanoic acid derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a trifluoromethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Trifluoromethyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoroacetyl group could play a role in enhancing the compound’s binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid: Unique due to the presence of both trifluoroacetyl and dimethoxyphenyl groups.
3-(3,4-dimethoxyphenyl)-3-[(acetyl)amino]propanoic Acid: Lacks the trifluoroacetyl group, which may affect its reactivity and applications.
3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]butanoic Acid: Similar structure but with a butanoic acid moiety instead of propanoic acid, potentially altering its properties.
Uniqueness
The combination of the trifluoroacetyl group and the dimethoxyphenyl group in “this compound” makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO5/c1-21-9-4-3-7(5-10(9)22-2)8(6-11(18)19)17-12(20)13(14,15)16/h3-5,8H,6H2,1-2H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXRNKTYWVBVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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